Z-D-Phe-Pro-OH

Overview

Description

Z-D-Phe-Pro-OH is a compound used for pharmaceutical testing .

Synthesis Analysis

This compound is synthesized using various methods. For instance, the alpha-glyceryl esters of Z-Gly, Z-Phe, and Z-Tyr were synthesized and their use for protease catalyzed peptide synthesis was studied . Another study reported the influence of short cyclic peptides containing the Pro-Pro-Phe-Phe sequence on patient-derived melanoma cells .

Molecular Structure Analysis

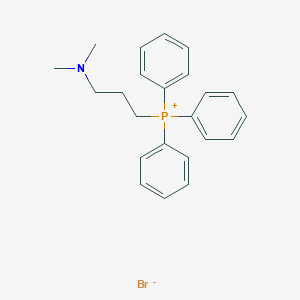

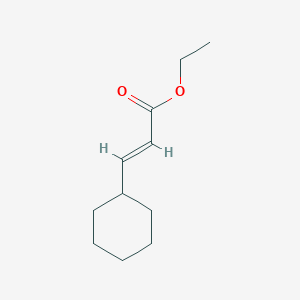

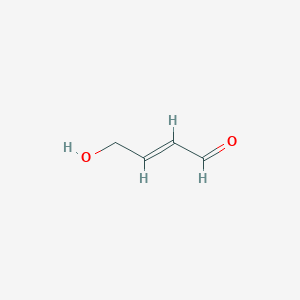

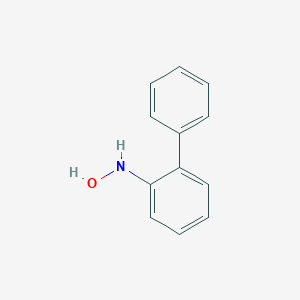

The molecular formula of this compound is C17H17NO4 . The spatial structure of peptides containing synthetic amino acids like this compound has been explored in recent studies .

Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been found to affect lipid metabolism both in vivo and in vitro .

Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 511.5±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It has a molar refractivity of 81.1±0.3 cm3, a polar surface area of 76 Å2, and a molar volume of 239.8±3.0 cm3 .

Scientific Research Applications

Photocatalytic Hydrogen Evolution

Z-D-Phe-Pro-OH is utilized in the construction of Z-scheme systems, which are promising for photocatalytic hydrogen evolution (PHE). The Z-scheme system, involving defect-rich g-C3N4 nanosheets and TiO2 nanoparticles, enhances PHE rate and stability, offering applications in CO2 reduction and water purification (Gao et al., 2019).

Thrombin Inhibition

Research has shown that this compound derivatives are effective in thrombin inhibition. For instance, D-Phe-Pro-ArgCH2Cl, synthesized from this compound, exhibits selectivity and effectiveness in inactivating thrombin (Kettner & Shaw, 1979). Another study demonstrated the potency of Z-D-Phe-Pro-boroMpg-OPin, a derivative of this compound, as a thrombin inhibitor (Deadman et al., 1995).

Green Synthesis in Food Industry

This compound is employed in green synthesis methods for the food industry. For example, the synthesis of bitter-taste dipeptide Ala-Phe, as a potential caffeine substitute, involves steps using this compound derivatives (Ungaro et al., 2015).

Peptide Synthesis

Studies demonstrate the utility of this compound in peptide synthesis. Lithium-salt effects in peptide synthesis using this compound derivatives have been explored, providing insights into yields, side-product formation, and reaction rates (Thaler et al., 1991). Additionally, the synthesis of modified peptides involving this compound has been reported, indicating applications in drug development and enzyme inhibitors (Konno & Stammer, 2009).

Self-Assembly of Modified Amino Acids

This compound is integral in the self-assembly of modified amino acids. Research shows that compounds like carbobenzoxyphenylalanine (Z-Phe-OH) can form well-defined morphologies with applications in material fabrication and design (Gour et al., 2021).

Photocatalysis and Environmental Applications

This compound derivatives, particularly involving ZnO, are applied in photocatalysis for environmental applications such as water treatment and pollutant degradation. The tailoring of ZnO's surface-bulk structure enhances photocatalytic performance and stability (Kumar & Rao, 2015).

Safety and Hazards

Z-D-Phe-Pro-OH should be handled with care. In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Future Directions

Mechanism of Action

Target of Action

Z-D-Phe-Pro-OH, also known as N-Cbz-D-phenylalanine, is primarily used for affinity chromatography of proteinases . It has been found to interact with proteinases such as the extracellular fibrinogenolytic enzyme of Aspergillus fumigatus . These enzymes play a crucial role in various biological processes, including digestion, immune response, and cell signaling.

Mode of Action

It is known that the compound interacts with its target enzymes in a way that allows it to bind to the active sites of these enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function.

Biochemical Pathways

For instance, they can affect lipid metabolism . In one study, a dipeptide containing the Pro-Pro-Phe-Phe sequence was found to influence patient-derived melanoma cells .

Pharmacokinetics

It is known that the compound’s structure, which includes both l- and d-amino acids, can influence its pharmacokinetic profile . For instance, cyclic peptides, which include this compound, often show better pharmacokinetic and toxic profiles than their linear counterparts .

Result of Action

It is known that the compound can have cytotoxic and cytostatic effects on melanoma cells . For instance, a cyclic peptide containing the Pro-Pro-Phe-Phe sequence was found to reduce the viability of melanoma cells to 50% of control at about 10 µM .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of cyclic dipeptides, such as this compound, can be influenced by factors such as temperature, pH, and the presence of various carbon sources . Moreover, the compound’s action can be influenced by the specific environment within the body, including the presence of other molecules and the pH of the surrounding fluids.

properties

IUPAC Name |

(2S)-1-[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c25-20(24-13-7-12-19(24)21(26)27)18(14-16-8-3-1-4-9-16)23-22(28)29-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,23,28)(H,26,27)/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQMUASKUOLVIO-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601216721 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-D-phenylalanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601216721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17460-56-9 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-D-phenylalanyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17460-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Phenylmethoxy)carbonyl]-D-phenylalanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601216721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Proline, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B100474.png)

![2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole](/img/structure/B100486.png)